
1-Methyl-4-amino-2-methylquinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-4-amino-2-methylquinolinium, also known as this compound, is a useful research compound. Its molecular formula is C11H13IN2 and its molecular weight is 300.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
Nicotinamide N-methyltransferase Inhibition
1-Methyl-4-amino-2-methylquinolinium has been identified as a potent inhibitor of NNMT, an enzyme involved in the metabolism of nicotinamide and other xenobiotics. The inhibition of NNMT is clinically relevant as it plays a role in several chronic diseases, including obesity and diabetes. The compound's pharmacokinetic properties have been studied, demonstrating significant plasma exposure and good oral bioavailability, making it a candidate for further drug development .
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Mean Maximum Plasma Concentration (ng/mL) | 2252 |
Area Under Curve (h.ng/mL) | 3708 (IV), 14431 (Oral) |
Terminal Elimination Half-life (h) | 3.80 (IV), 6.90 (Oral) |
Oral Bioavailability (%) | 38.4 |
Antimalarial Activity
Recent studies have highlighted the potential of quinoline derivatives, including this compound, in the fight against malaria. The structure-activity relationship (SAR) studies have shown that modifications to the quinoline structure can enhance antiplasmodial activity against resistant strains of Plasmodium falciparum. Compounds similar to this compound have demonstrated low nanomolar activity against these parasites, indicating their potential as therapeutic agents .
Table 2: Antimalarial Activity of Quinoline Derivatives
Compound | IC50 (nM) | Resistance Index | Selectivity Index |
---|---|---|---|
UCF501 | <50 | <1 | >200 |
This compound | TBD | TBD | TBD |
Dye Compositions
Beyond its pharmacological applications, this compound has been explored for use in dye compositions. It is particularly noted for its ability to dye keratin fibers such as human hair without the adverse effects associated with traditional oxidation dyes. This application leverages the compound's chemical properties to achieve vibrant colors with good fastness while minimizing damage to the fibers .
Case Studies and Research Findings
Case Study: Pharmacokinetic Evaluation
A study focused on developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in biological samples highlighted its pharmacokinetic profile. The study confirmed the compound's stability under various conditions and established a reliable method for assessing its bioavailability and metabolic behavior in vivo .
Case Study: Antimalarial Efficacy
In another investigation, a series of analogs based on quinoline structures were synthesized and evaluated for their antimalarial activity. The findings indicated that specific modifications could significantly enhance efficacy against drug-resistant strains of malaria, showcasing the importance of structural optimization in drug development .
Q & A
Q. Basic: What are the standard synthetic routes for 1-Methyl-4-amino-2-methylquinolinium, and how are intermediates characterized?
Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce substituents to the quinoline core. For example, a protocol analogous to the synthesis of 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline involves using PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like PCy₃ in DMF/water mixtures under reflux, followed by purification via column chromatography . Intermediates are characterized using:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and functional group integrity.
- IR spectroscopy to verify amine and methyl group vibrations.
- X-ray crystallography (using SHELX programs for refinement) for unambiguous structural confirmation .
Q. Advanced: How can researchers optimize the yield of this compound under varying catalytic conditions?
Answer:
Optimization requires a Design of Experiments (DoE) approach:
- Catalyst screening : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, and newer catalysts like Pd PEPPSI for improved turnover.
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus mixed solvents (DMF/H₂O) to stabilize intermediates.
- Temperature gradients : Reflux (80–120°C) versus microwave-assisted synthesis for reduced reaction times.
- Ligand-to-metal ratios : Adjust PCy₃ or PPh₃ ratios to minimize side reactions like homo-coupling. Post-reaction analysis via HPLC-MS can quantify byproducts and guide iterative refinements .
Q. Basic: Which spectroscopic and computational methods confirm the protonation state of the amino group in this compound?
Answer:
- ¹H NMR pH titrations : Monitor chemical shifts of the NH₂ group across pH 3–10 to identify pKa values and protonation-dependent structural changes.
- DFT calculations : Use Gaussian or ORCA to model the electronic environment of the amino group and predict NMR/IR spectra for comparison with experimental data.
- XPS (X-ray Photoelectron Spectroscopy) : Resolve nitrogen core-level shifts to distinguish between neutral (–NH₂) and protonated (–NH₃⁺) states .
Q. Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Answer:
Discrepancies between expected and observed bond lengths/angles may arise from:
- Disorder in crystal packing : Use SHELXL’s PART instruction to model disordered regions iteratively .
- Twinned crystals : Apply the TWIN/BASF commands in SHELXL to refine twin laws and improve R-factors.
- Thermal motion artifacts : Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion. Cross-validate with solid-state NMR to confirm crystallographic conclusions .
Q. Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme inhibition assays : Test against acetylcholinesterase (AChE) or β-secretase (BACE-1) for neurodegenerative disease relevance, using Ellman’s method or fluorogenic substrates .
- Cytotoxicity screening : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess IC₅₀ values.
- Fluorescence quenching studies : Monitor binding to amyloid-beta aggregates via thioflavin-T displacement .
Q. Advanced: How to design structure-activity relationship (SAR) studies for this compound in neurodegenerative disease research?
Answer:
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –Cl, –CF₃) or donating (–OCH₃) groups at the 2- and 4-positions to modulate electronic effects.
- Steric profiling : Introduce bulky substituents (e.g., tert-butyl) to probe active site compatibility.
- Pharmacokinetic modeling : Use SwissADME to predict logP, BBB permeability, and metabolic stability. Validate with in vitro Caco-2 assays for absorption .
Q. Basic: How should researchers address low reproducibility in the synthesis of this compound?
Answer:
- Strict anhydrous conditions : Use Schlenk lines or gloveboxes to exclude moisture, which can deactivate Pd catalysts.
- Standardized workup : Implement gradient elution in column chromatography (e.g., hexane/EtOAc 9:1 to 1:1) to isolate pure product.
- Batch-to-batch analysis : Compare NMR spectra of multiple synthetic batches to identify impurities (e.g., unreacted boronic acids) .
Q. Advanced: What hybrid methodologies combine crystallographic and spectroscopic data to resolve ambiguities in tautomeric forms?
Answer:
- Multi-technique triangulation : Pair X-ray diffraction (for solid-state structure) with solution-state NMR and IR to detect tautomerism.
- Dynamic NMR (DNMR) : Acquire variable-temperature ¹H NMR to observe coalescence of tautomer signals and calculate energy barriers.
- Neutron diffraction : Resolve hydrogen atom positions with high precision, though limited by crystal size and deuteration requirements .
Q. Basic: What are the critical parameters for scaling up the synthesis of this compound from milligram to gram quantities?
Answer:
- Catalyst loading : Reduce Pd catalyst from 5 mol% to 1–2 mol% to minimize costs while maintaining efficiency.
- Solvent volume optimization : Transition from batch to flow chemistry for better heat/mass transfer.
- Safety protocols : Monitor exothermicity during quaternization (methylation steps) using inline FTIR or Raman spectroscopy .
Q. Advanced: How can machine learning (ML) models predict novel derivatives of this compound with enhanced bioactivity?
Answer:
- Dataset curation : Compile experimental IC₅₀, logP, and structural data from public repositories (e.g., ChEMBL).
- Feature engineering : Encode substituent effects via Morgan fingerprints or molecular descriptors (e.g., Topological Polar Surface Area).
- Model training : Apply random forest or graph neural networks (GNNs) to predict activity against target enzymes. Validate with synthesis and testing of top-ranked virtual hits .
Properties
CAS No. |
70490-85-6 |
---|---|
Molecular Formula |
C11H13IN2 |
Molecular Weight |
300.14 g/mol |
IUPAC Name |
1,2-dimethylquinolin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C11H12N2.HI/c1-8-7-10(12)9-5-3-4-6-11(9)13(8)2;/h3-7,12H,1-2H3;1H |
InChI Key |
NIIAVLFMTBTSNH-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)C.[I-] |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)C.[I-] |
Synonyms |
1-MAQ 1-methyl-4-amino-2-methylquinolinium MAQ iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.